molecular formula C16H14BrCl2NO3S B13861077 N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide

N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide

Cat. No.: B13861077
M. Wt: 451.2 g/mol
InChI Key: BRQTWQORPZVBCF-UHFFFAOYSA-N
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Description

N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of bromine, chlorine, and ethylsulfonyl groups attached to a phenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dichloroaniline and 4-ethylsulfonylbenzoyl chloride.

    Acylation Reaction: The 4-bromo-3,5-dichloroaniline undergoes an acylation reaction with 4-ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized acetamides.

Scientific Research Applications

N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and ethylsulfonyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3,5-dichlorophenyl)-2-(4-methylsulfonylphenyl)acetamide
  • N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)propionamide
  • N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)butyramide

Uniqueness

N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to its specific combination of bromine, chlorine, and ethylsulfonyl groups, which may impart distinct chemical and biological properties compared to similar compounds. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14BrCl2NO3S

Molecular Weight

451.2 g/mol

IUPAC Name

N-(4-bromo-3,5-dichlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide

InChI

InChI=1S/C16H14BrCl2NO3S/c1-2-24(22,23)12-5-3-10(4-6-12)7-15(21)20-11-8-13(18)16(17)14(19)9-11/h3-6,8-9H,2,7H2,1H3,(H,20,21)

InChI Key

BRQTWQORPZVBCF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)Br)Cl

Origin of Product

United States

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